1,2,3-Propanetriyl tris(bromoacetate)
Description
Contextualization within Advanced Polymer Synthesis Methodologies
The advent of controlled/living polymerization (CLP) techniques has revolutionized the synthesis of polymers, enabling precise control over molecular weight, molecular architecture, and polymer composition, while maintaining a low polydispersity (narrow molecular weight distribution). nih.govwikipedia.org Among these methods, Atom Transfer Radical Polymerization (ATRP) is a robust and versatile technique widely used for a variety of monomers. wikipedia.orgresearchgate.net
ATRP relies on a reversible equilibrium between active, propagating radical species and dormant species, which are typically alkyl halides. sigmaaldrich.comcmu.edu This equilibrium is mediated by a transition metal complex, commonly copper-based, which facilitates the transfer of a halogen atom. wikipedia.orgresearchgate.net The structure of the initiator is crucial as it determines the number of growing polymer chains and dictates the final polymer architecture. wikipedia.org 1,2,3-Propanetriyl tris(bromoacetate) serves as a trifunctional initiator in this context. Each of its three bromoacetate (B1195939) groups can independently initiate the growth of a polymer chain, leading to the formation of three-arm star polymers from a central core. sigmaaldrich.com This "core-first" approach is a fundamental strategy in the synthesis of star-shaped polymers. researchgate.net
The properties of 1,2,3-Propanetriyl tris(bromoacetate) make it a valuable tool for researchers. Its chemical and physical characteristics are summarized in the table below.
| Property | Value |
| CAS Number | 64503-08-8 |
| Molecular Formula | C₉H₁₁Br₃O₆ |
| Molecular Weight | 454.89 g/mol |
| Structure | Triester derived from glycerol (B35011) and bromoacetic acid |
| Primary Application | Trifunctional initiator in controlled polymerization |
| Data sourced from EvitaChem and Inxight Drugs. evitachem.comncats.io |
Significance of Multifunctional Initiators in Macromolecular Engineering
Multifunctional initiators are foundational to modern macromolecular engineering, providing a direct pathway to complex polymer architectures such as star polymers, branched polymers, and polymer networks. nih.govresearchgate.netacs.org These architectures exhibit unique physical and rheological properties compared to their linear counterparts of the same molecular weight. researchgate.net
The significance of using a trifunctional initiator like 1,2,3-Propanetriyl tris(bromoacetate) lies in several key advantages:
Architectural Control : It enables the synthesis of well-defined three-arm star polymers in a single step. sigmaaldrich.comresearchgate.net This is more efficient than "arm-first" methods, which involve synthesizing linear polymer arms first and then attaching them to a core molecule. researchgate.netustc.edu.cn
High Functionality : Star polymers possess a high density of chain ends. By using functional monomers or post-polymerization modification, these chain ends can be tailored for specific applications, such as in drug delivery or nanotechnology. nih.govresearchgate.net
Unique Properties : The compact, globular structure of star polymers leads to lower solution viscosity and different mechanical properties compared to linear polymers, making them suitable for specialized applications like advanced hydrogels. researchgate.netresearchgate.net
The development of multifunctional initiators has been a critical step in producing tailor-made polymers for a growing number of high-tech applications, from biomaterials to advanced coatings. nih.gov
Historical Development and Evolution of Halogen-Terminated Initiators
The concept of using alkyl halides as initiators is central to the history of ATRP, one of the most widely used controlled radical polymerization techniques. researchgate.net The first report on the synthesis of star polymers dates back to 1948, but significant progress in creating well-defined structures came with the advent of living polymerization methods. researchgate.net
The development of ATRP in the 1990s was a watershed moment. It established a robust framework for using simple alkyl halides in conjunction with transition metal catalysts to control radical polymerization. cmu.edu The mechanism involves the reversible transfer of a halogen atom from a dormant polymer chain to a catalyst complex, generating a propagating radical. researchgate.net
Key milestones in the evolution of halogen-terminated initiators for controlled polymerization include:
Early Simple Initiators : Initially, simple monofunctional alkyl halides like ethyl 2-bromoisobutyrate were used to synthesize linear polymers with controlled molecular weight and low polydispersity. sigmaaldrich.com
Introduction of Multifunctionality : To create more complex architectures, researchers developed initiators with multiple halide groups attached to a single core, such as 1,2,3-propanetriyl tris(bromoacetate). wikipedia.orgsigmaaldrich.com This allowed for the direct synthesis of star polymers. wikipedia.org
Functional and Bio-Conjugated Initiators : Further advancements led to the design of initiators containing other chemical functionalities. This enabled the synthesis of block copolymers and end-functionalized polymers in one-pot procedures. researchgate.net For example, initiators have been designed with cleavable linkages or biological molecules like biotin, allowing for the creation of smart or biocompatible materials.
Halogen Exchange Systems : Research has also focused on optimizing the halide itself. Mixed halide systems (e.g., using a bromo-initiator with a copper(I) chloride catalyst) have been shown to improve polymerization control. researchgate.net
This progression from simple molecules to complex, multifunctional systems highlights the continuous innovation in the field, driven by the demand for materials with increasingly sophisticated structures and functions. researchgate.net
Structure
3D Structure
Properties
CAS No. |
64503-08-8 |
|---|---|
Molecular Formula |
C9H11Br3O6 |
Molecular Weight |
454.89 g/mol |
IUPAC Name |
2,3-bis[(2-bromoacetyl)oxy]propyl 2-bromoacetate |
InChI |
InChI=1S/C9H11Br3O6/c10-1-7(13)16-4-6(18-9(15)3-12)5-17-8(14)2-11/h6H,1-5H2 |
InChI Key |
CJUOWAWICLNGCQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(COC(=O)CBr)OC(=O)CBr)OC(=O)CBr |
Origin of Product |
United States |
Synthetic Methodologies for 1,2,3 Propanetriyl Tris Bromoacetate
Established Synthetic Pathways from Glycerol (B35011) and Bromoacetic Acid Derivatives
The reaction can be represented as follows:
C₃H₅(OH)₃ + 3 BrCH₂COOH ⇌ C₃H₅(OOCCH₂Br)₃ + 3 H₂O
Alternative pathways, analogous to those used for other glycerol esters, could involve more reactive derivatives of bromoacetic acid, such as bromoacetyl chloride or bromoacetic anhydride (B1165640). Using bromoacetyl chloride would lead to the formation of hydrogen chloride as a byproduct instead of water, and the reaction would typically be carried out in the presence of a base (like pyridine) to neutralize the HCl. jocpr.com The use of bromoacetic anhydride would result in the formation of bromoacetic acid as a byproduct. These methods using more reactive acylating agents often proceed under milder conditions and can be non-reversible, potentially leading to higher yields. jocpr.com
Mechanistic Considerations in 1,2,3-Propanetriyl tris(bromoacetate) Formation
The formation of 1,2,3-propanetriyl tris(bromoacetate) via acid-catalyzed esterification of glycerol and bromoacetic acid follows the well-established mechanism of Fischer esterification. The process is initiated by the protonation of the carbonyl oxygen of bromoacetic acid by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. mdpi.com
The key mechanistic steps are:
Protonation of the Carbonyl Group: The catalyst donates a proton to the carbonyl oxygen of bromoacetic acid, forming a resonance-stabilized carbocation.
Nucleophilic Attack by Glycerol: A hydroxyl group from the glycerol molecule acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the glycerol oxygen to one of the hydroxyl groups of the intermediate.
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, and the carbonyl group is reformed.
Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen, yielding the monoester, 1-bromoacetylglycerol (or the 2-isomer).
This sequence of reactions is repeated for the remaining two hydroxyl groups of glycerol to form the di- and subsequently the tri-ester, 1,2,3-propanetriyl tris(bromoacetate). Each esterification step is reversible, and the presence of water can hydrolyze the ester back to glycerol and bromoacetic acid. mdpi.com
Catalytic Systems and Their Influence on Reaction Efficiency
Homogeneous Catalysts: Mineral acids such as sulfuric acid (H₂SO₄) are commonly used as catalysts for this type of esterification due to their low cost and high activity. evitachem.comnih.gov They operate by creating a highly acidic environment that facilitates the protonation of the carboxylic acid, as described in the mechanism above. However, their use presents challenges in separation from the product mixture, leading to corrosion and waste generation issues. mdpi.com
Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, significant research has focused on solid acid catalysts. These are easily separable from the reaction mixture, reusable, and generally less corrosive. mdpi.comnih.gov Examples of heterogeneous catalysts successfully employed in the analogous acetylation of glycerol include:
Ion-Exchange Resins: Amberlyst-15 is a sulfonated polystyrene resin that has shown high activity and selectivity in glycerol esterification. chemrxiv.org
Metal Oxides: Various metal oxides, including those of antimony and cerium, have been investigated. mdpi.com
Supported Acids: Catalysts like cesium phosphotungstate have demonstrated high conversion rates for glycerol esterification. rsc.org
Sulfated Zirconia and Alumina: These solid superacids exhibit strong Brønsted acidity and are effective catalysts. rsc.orgsrce.hr
The efficiency of these catalysts is often correlated with their acidity, pore size, and surface area. Higher acidity generally leads to a faster reaction rate.
The following table summarizes the performance of various catalysts in the analogous esterification of glycerol with acetic acid, providing an indication of their potential efficacy for the synthesis of 1,2,3-propanetriyl tris(bromoacetate).
| Catalyst | Reactant Ratio (Acid:Glycerol) | Temperature (°C) | Reaction Time (h) | Glycerol Conversion (%) | Tri-ester Selectivity (%) |
| Sulfuric Acid | 6:1 | 110 | 4 | >95 | ~45 |
| Amberlyst-15 | 9:1 | 110 | 5 | 97.1 | 43.2 |
| Cesium Phosphotungstate | 6:1 | 120 | 4 | >98 | ~75 (for di- and tri-esters) |
| Sulfated Zirconia | 6:1 | 120 | 4 | 95 | ~35 |
| 2M SO₄²⁻/γ-Al₂O₃ | 9:1 | 110 | 5 | 97 | 23.1 |
Note: This data is for the synthesis of glyceryl triacetate and is intended to be illustrative of catalyst performance in glycerol esterification.
Optimization Strategies for Synthetic Yield and Reaction Selectivity
To maximize the yield of 1,2,3-propanetriyl tris(bromoacetate) and enhance the reaction selectivity, several strategies can be employed, primarily focused on shifting the reaction equilibrium towards the products.
Use of Excess Reactant: Employing a molar excess of bromoacetic acid can drive the reaction forward, favoring the formation of the tri-ester. Molar ratios of acid to glycerol ranging from 3:1 to 9:1 are commonly used in analogous reactions. nih.gov
Removal of Water: Since water is a byproduct of the esterification, its continuous removal from the reaction mixture is a highly effective method to shift the equilibrium to the product side. This can be achieved through azeotropic distillation by adding an entrainer such as toluene (B28343) or by using a reactive distillation setup. researchgate.netsemanticscholar.org
Temperature Control: The reaction temperature is a critical parameter. Higher temperatures generally increase the reaction rate, but can also lead to side reactions or decomposition, particularly with bromo-compounds. Optimal temperatures for glycerol esterification are typically in the range of 100-140°C.
Catalyst Loading: The concentration of the catalyst affects the reaction rate. An optimal catalyst loading needs to be determined experimentally, as an excessively high concentration may not significantly increase the yield and can complicate the purification process.
Purification and Isolation Techniques for Research-Grade 1,2,3-Propanetriyl tris(bromoacetate)
After the synthesis, a multi-step purification process is necessary to isolate research-grade 1,2,3-propanetriyl tris(bromoacetate). The specific steps depend on the synthetic route and catalyst used.
Catalyst Removal: If a heterogeneous catalyst is used, it can be simply removed by filtration. For homogeneous acid catalysts, a neutralization and washing step is required. The reaction mixture is typically diluted with an organic solvent and washed with a mild basic solution, such as aqueous sodium bicarbonate or sodium carbonate, to remove the acid catalyst and any unreacted bromoacetic acid. youtube.com This is followed by washing with water to remove any remaining salts.
Drying: The organic layer containing the product is then dried over an anhydrous drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate to remove residual water.
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
Distillation: For further purification, the crude product can be distilled under high vacuum to separate it from less volatile impurities.
Column Chromatography: To obtain a highly pure, research-grade product, column chromatography is often the final step. jocpr.com A silica (B1680970) gel stationary phase is typically used, with an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to separate the desired tri-ester from any remaining mono- and di-esters and other impurities.
The purity of the final product can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. google.com
Elucidation of 1,2,3 Propanetriyl Tris Bromoacetate As an Initiator in Atom Transfer Radical Polymerization Atrp
Fundamental Principles of ATRP Initiated by 1,2,3-Propanetriyl tris(bromoacetate)
1,2,3-Propanetriyl tris(bromoacetate) serves as a "core-first" initiator for the synthesis of three-arm star polymers. The fundamental principle involves the simultaneous growth of three polymer chains from a central glycerol-derived core. This approach is a well-established method for producing star-shaped polymers.
The initiation process in ATRP using 1,2,3-Propanetriyl tris(bromoacetate) follows the general mechanism of ATRP. It begins with the homolytic cleavage of the carbon-bromine (C-Br) bonds of the initiator, facilitated by a transition metal catalyst in its lower oxidation state, typically a copper(I) complex (Cu(I)X/L). Each of the three bromoacetate (B1195939) groups on the initiator molecule can be activated by the catalyst.
The activation step involves a one-electron transfer from the copper(I) complex to the initiator, resulting in the formation of a radical on the initiator and the corresponding copper(II) species (Cu(II)X₂/L). This process can be represented as follows:
Initiation Step:
R-Br + Cu(I)/L → R• + Cu(II)Br/L
Where R-Br represents one of the bromoacetate arms of the 1,2,3-Propanetriyl tris(bromoacetate) molecule. Since the initiator has three such sites, it can generate three radical centers from which polymer chains will propagate. These generated radicals then add to monomer units, initiating the growth of the three polymer arms.
The bromine atoms at the chain ends of the growing polymer arms play a crucial role in the reversible deactivation process, which is the hallmark of ATRP. The propagating radicals can react with the copper(II) complex in a deactivation step to reform the dormant species (a polymer chain with a terminal bromine atom) and the copper(I) catalyst.
Deactivation Step:
Pₙ• + Cu(II)Br/L → Pₙ-Br + Cu(I)/L
This reversible activation-deactivation equilibrium keeps the concentration of active radicals low, thereby minimizing termination reactions and allowing for controlled chain growth. The bromine functionalities are thus essential for maintaining the "living" character of the polymerization, enabling the synthesis of well-defined three-arm star polymers.
The use of 1,2,3-Propanetriyl tris(bromoacetate) as an initiator allows for a high degree of control over the resulting star polymer's architecture. The molecular weight of the polymer is determined by the ratio of the initial concentrations of monomer to the initiator, and the number of arms is predetermined by the initiator's functionality (three in this case).
Maintaining a high fidelity of the bromine chain ends is critical for the controlled nature of the polymerization and for any subsequent chain-end modifications or block copolymerizations. The efficiency of the deactivation process directly impacts the preservation of these bromine functionalities. A well-controlled ATRP process ensures that the vast majority of the polymer chains retain the terminal bromine atom, making them "living" and capable of further reaction.
Kinetic Aspects of 1,2,3-Propanetriyl tris(bromoacetate)-Mediated ATRP
The kinetics of ATRP initiated by 1,2,3-Propanetriyl tris(bromoacetate) are governed by the rates of initiation, propagation, and deactivation. A successful controlled polymerization requires that the rate of initiation is comparable to or faster than the rate of propagation.
Rₚ = kₚ[M][P•]
where kₚ is the rate constant of propagation, [M] is the monomer concentration, and [P•] is the concentration of propagating radicals. The concentration of propagating radicals is determined by the ATRP equilibrium constant, Kₐₜᵣₚ = k_act / k_deact.
Kinetic studies of similar multifunctional initiators for monomers like styrene (B11656) and acrylates have shown a linear increase of molecular weight with conversion and first-order kinetics with respect to monomer consumption, which are characteristic of a controlled polymerization process.
The concentration of the 1,2,3-Propanetriyl tris(bromoacetate) initiator has a direct impact on the polymerization kinetics and the final polymer properties. A higher initiator concentration, at a constant monomer concentration, will result in the formation of a higher number of polymer chains, leading to a lower molecular weight of the final star polymer.
The rate of polymerization is also influenced by the initiator concentration. According to the rate law for ATRP, the rate is proportional to the initiator concentration. Therefore, increasing the concentration of 1,2,3-Propanetriyl tris(bromoacetate) would lead to a faster polymerization rate, assuming all other reaction parameters are kept constant.
Below is a hypothetical data table illustrating the expected relationship between initiator concentration, theoretical molecular weight, and polymerization rate for the ATRP of a generic monomer initiated by 1,2,3-Propanetriyl tris(bromoacetate).
Table 1: Hypothetical Kinetic Data for ATRP using 1,2,3-Propanetriyl tris(bromoacetate)
| [Monomer]₀ (mol/L) | [Initiator]₀ (mmol/L) | [Monomer]₀/[Initiator]₀ | Theoretical Mn (g/mol) at 100% Conversion | Relative Polymerization Rate |
|---|---|---|---|---|
| 5.0 | 50 | 100 | 10,000 | 1.0 |
| 5.0 | 25 | 200 | 20,000 | 0.5 |
| 5.0 | 10 | 500 | 50,000 | 0.2 |
Note: This table is illustrative and assumes a monomer with a molecular weight of 100 g/mol and ideal polymerization behavior.
Ligand and Catalyst Systems in 1,2,3-Propanetriyl tris(bromoacetate)-Initiated ATRP
Selection of Transition Metal Complexes for Controlled Radical Generation
The core of the ATRP catalyst system is a transition metal complex, typically in a lower oxidation state, which facilitates the reversible activation of the initiator and dormant polymer chains. For multifunctional initiators like 1,2,3-Propanetriyl tris(bromoacetate), the choice of the metal center is crucial for achieving uniform initiation from all three bromoacetate groups and maintaining control throughout the polymerization.
Copper-based complexes are the most extensively studied and utilized catalysts for ATRP due to their versatility and effectiveness with a wide range of monomers. banglajol.info Specifically, copper(I) bromide (CuBr) is a common choice for initiating the polymerization of styrenes, acrylates, and methacrylates. banglajol.inforesearchgate.net The general mechanism involves the one-electron oxidation of Cu(I) to Cu(II) with the concurrent abstraction of a bromine atom from the initiator, generating a radical that can then propagate. The reverse reaction, deactivation, involves the Cu(II) species donating the bromine atom back to the propagating radical, reforming the dormant species.
While copper is prevalent, other transition metals such as iron, ruthenium, and nickel have also been explored for ATRP. Iron-based catalysts, for instance, offer the advantage of being more environmentally benign and cost-effective. However, their catalytic activity and the level of control they provide can vary significantly depending on the ligand and reaction conditions. For a trifunctional initiator like 1,2,3-Propanetriyl tris(bromoacetate), a highly active and well-controlled catalyst system is paramount to ensure simultaneous growth from all three arms, thus minimizing the formation of ill-defined products.
The selection of the transition metal complex is also influenced by the monomer being polymerized. For instance, the polymerization of methacrylates often requires a more active catalyst system compared to styrenes to achieve a well-controlled process. Therefore, the choice of the metal center for use with 1,2,3-Propanetriyl tris(bromoacetate) would be tailored to the specific monomer intended for the star polymer arms.
Influence of Ligand Structure on Polymerization Control and Efficiency
The ligand plays a pivotal role in the ATRP catalyst system by solubilizing the transition metal salt in the reaction medium and modulating its redox potential. This, in turn, influences the position of the atom transfer equilibrium and the dynamics of the activation-deactivation process. For the polymerization initiated by 1,2,3-Propanetriyl tris(bromoacetate), the ligand structure directly impacts the control over the resulting three-arm star polymer's architecture and polydispersity.
Nitrogen-based ligands, particularly multidentate amines and pyridines, are the most common class of ligands used in conjunction with copper catalysts in ATRP. The structure of the ligand, including the number of coordination sites and the steric and electronic properties of the substituents, determines the activity and stability of the catalyst complex.
Commonly used ligands that would be suitable for ATRP initiated by 1,2,3-Propanetriyl tris(bromoacetate) include:
2,2'-Bipyridine (bpy) and its derivatives: Bipyridine-based ligands have been widely used in ATRP. For multifunctional initiators, substituted bipyridines, such as 4,4'-di(5-nonyl)-2,2'-bipyridine (dNbpy), can enhance the solubility of the catalyst complex in organic media, leading to a more homogeneous system and better control over the polymerization. banglajol.info
Tris(2-aminoethyl)amine (TREN) and its derivatives: These tetradentate amine ligands form highly active copper complexes, which can be beneficial for the rapid and simultaneous initiation from all three arms of 1,2,3-Propanetriyl tris(bromoacetate).
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA): This is another widely used ligand that forms a less active but more robust catalyst system compared to TREN-based ligands. This can be advantageous in providing better control over the polymerization of more reactive monomers like acrylates. banglajol.inforesearchgate.net
The choice of ligand also affects the equilibrium constant of the ATRP process (KATRP). A higher KATRP value generally leads to a faster polymerization but can sometimes result in a loss of control, especially with multifunctional initiators where the local concentration of active species is high. Therefore, a careful balance must be struck between catalyst activity and control to successfully synthesize well-defined three-arm star polymers from 1,2,3-Propanetriyl tris(bromoacetate).
The following table summarizes the general characteristics of common ligands and their potential impact on ATRP initiated by 1,2,3-Propanetriyl tris(bromoacetate):
| Ligand | Catalyst Activity | Control | Suitable Monomers |
| 2,2'-Bipyridine (bpy) | Moderate | Good | Styrenes, Methacrylates |
| 4,4'-di(5-nonyl)-2,2'-bipyridine (dNbpy) | Moderate | Good | Styrenes, Methacrylates |
| Tris(2-aminoethyl)amine (TREN) | High | Moderate to Good | Acrylates, Methacrylates |
| N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | Moderate | Very Good | Acrylates, Methacrylates |
Comparative Studies with Other Multifunctional ATRP Initiators
The utility of 1,2,3-Propanetriyl tris(bromoacetate) as a trifunctional initiator is best understood through comparison with other multifunctional initiators used in ATRP for the synthesis of star polymers. The choice of initiator core can significantly influence the resulting polymer's properties and potential applications.
Multifunctional initiators can be broadly categorized based on their core structure and the number of initiating sites. Common examples include initiators derived from other polyols, such as pentaerythritol (B129877) (four arms) and dipentaerythritol (B87275) (six arms), as well as initiators with aromatic cores like 1,3,5-tris(bromomethyl)benzene (B90972) (three arms).
Comparison with Other Polyol-Based Initiators:
Initiators derived from polyols share a similar ester linkage between the core and the initiating bromoacetate groups. This similarity suggests that the initiation kinetics and efficiency would be comparable under similar reaction conditions. However, the number of arms has a profound impact on the properties of the resulting star polymer.
| Initiator | Number of Arms | Core Structure | Potential Impact on Polymer Properties |
| 1,2,3-Propanetriyl tris(bromoacetate) | 3 | Flexible, Aliphatic | Lower viscosity and entanglement compared to higher arm number stars of similar molecular weight. |
| Pentaerythritol tetrakis(2-bromoisobutyrate) | 4 | Symmetric, Aliphatic | Increased segment density and more globular shape compared to the 3-arm star. |
| Dipentaerythritol hexakis(2-bromoisobutyrate) | 6 | Larger, Aliphatic | Higher functionality and segment density, leading to more compact structures. |
The synthesis of star polymers with a higher number of arms often presents greater challenges in achieving narrow molecular weight distributions due to the increased probability of side reactions such as star-star coupling. The trifunctional nature of 1,2,3-Propanetriyl tris(bromoacetate) offers a balance between achieving a branched architecture and maintaining good control over the polymerization process.
Comparison with Aromatic Core Initiators:
Initiators with rigid aromatic cores, such as 1,3,5-tris(bromomethyl)benzene, provide a different set of properties to the resulting star polymer.
| Initiator | Core Structure | Potential Impact on Polymer Properties |
| 1,2,3-Propanetriyl tris(bromoacetate) | Flexible, Aliphatic | The flexible core may lead to a less defined central point in the star polymer. |
| 1,3,5-Tris(bromomethyl)benzene | Rigid, Aromatic | The rigid core can lead to a more precisely defined star architecture. The aromatic core can also impart different thermal or optical properties. |
Efficiency and Control:
The efficiency of initiation is a critical factor for all multifunctional initiators. For a well-defined star polymer, all initiating sites should be activated at a similar rate. The bromoacetate groups in 1,2,3-Propanetriyl tris(bromoacetate) are structurally similar, which should, in principle, lead to comparable initiation efficiencies from each site.
Research on other multifunctional initiators has shown that the polydispersity index (PDI) of the resulting star polymers is a key indicator of the level of control. For well-controlled ATRP of star polymers, PDI values are typically below 1.3. While specific data for 1,2,3-Propanetriyl tris(bromoacetate) is not widely available, studies on analogous systems provide a benchmark for expected performance. For example, the ATRP of methyl methacrylate (B99206) using a four-arm initiator derived from pentaerythritol has been shown to yield star polymers with low polydispersities. researchgate.net
Design and Synthesis of Complex Polymer Architectures Utilizing 1,2,3 Propanetriyl Tris Bromoacetate
Synthesis of Star-Shaped Polymers via 1,2,3-Propanetriyl tris(bromoacetate)-Initiated ATRP
Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization method that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. cmu.eduosti.gov When initiated by a multifunctional molecule like 1,2,3-propanetriyl tris(bromoacetate), ATRP is a powerful tool for constructing well-defined star-shaped polymers.
Two primary strategies are employed for synthesizing star polymers: the "arm-first" and "core-first" methods. researchgate.netiarjset.com
Core-First Approach: In this method, the multifunctional initiator, 1,2,3-propanetriyl tris(bromoacetate), forms the central core from which polymer arms are grown simultaneously. acs.orgcmu.edu This divergent approach is straightforward for creating three-arm star polymers. The number of arms is predetermined by the functionality of the initiator. acs.org
Arm-First Approach: This convergent method involves the synthesis of linear polymer "arms" with a reactive terminal group. acs.orgnih.gov These arms are then attached to a multifunctional core. While not directly initiating with 1,2,3-propanetriyl tris(bromoacetate) as the core, this compound can be used to synthesize the individual arms if a monofunctional derivative is employed. Subsequently, a trifunctional linking agent can be used to form the star polymer. rsc.org This approach offers the advantage of being able to precisely characterize the arms before star formation. acs.org
A comparative table of these two approaches is provided below.
| Feature | Core-First Approach | Arm-First Approach |
| Initiator | Multifunctional initiator (e.g., 1,2,3-Propanetriyl tris(bromoacetate)) | Monofunctional initiator for arm synthesis |
| Process | Polymer arms grow from a central core. acs.org | Pre-synthesized polymer arms are attached to a core. nih.gov |
| Control | Number of arms is fixed by the initiator's functionality. | Arm length and composition can be precisely controlled and analyzed before coupling. acs.orgacs.org |
| Complexity | Simpler for a fixed number of arms. | Can be more synthetically demanding due to the coupling step. |
A key advantage of using ATRP is the ability to control the length of the polymer arms and maintain a low polydispersity index (Đ), which is a measure of the distribution of molecular weights in a polymer sample. osti.govethz.ch In the core-first approach with 1,2,3-propanetriyl tris(bromoacetate), the arm length is determined by the ratio of monomer consumed to the initiator concentration. cmu.edu
Factors influencing the control over arm length and polydispersity include:
Monomer to Initiator Ratio: A higher ratio leads to longer polymer arms.
Catalyst System: The choice of catalyst and ligand is crucial for maintaining control over the polymerization. chemrxiv.org
Reaction Conditions: Temperature and solvent can affect the rate of polymerization and the level of control.
By carefully controlling these parameters, it is possible to synthesize star polymers with well-defined arm lengths and narrow molecular weight distributions, typically with Đ values close to 1.1. researchgate.net
Development of Branched and Dendritic Macromolecular Structures
Beyond simple star polymers, 1,2,3-propanetriyl tris(bromoacetate) can be a building block for more complex branched and dendritic architectures. Dendritic polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. nih.govfu-berlin.de
By employing a multi-generational synthetic approach, 1,2,3-propanetriyl tris(bromoacetate) can act as the initial core (Generation 0). The terminal bromine atoms of the resulting three-arm star can be chemically converted to new initiating sites, from which a second generation of polymer arms can be grown. This iterative process can lead to the formation of dendrimer-like or hyperbranched polymers. instras.comresearchgate.net The combination of ATRP and "click chemistry" has proven to be a particularly efficient method for constructing such complex structures. jlu.edu.cn
Engineering of Graft Copolymers with 1,2,3-Propanetriyl tris(bromoacetate) as a Grafting Site Precursor
Graft copolymers consist of a main polymer backbone with one or more side chains of a different chemical composition. cmu.edu 1,2,3-Propanetriyl tris(bromoacetate) can be utilized in the synthesis of graft copolymers through the "grafting from" technique. mdpi.com
In this approach, the trifunctional initiator is first incorporated into a linear polymer backbone. This can be achieved by designing a monomer that contains the 1,2,3-propanetriyl tris(bromoacetate) moiety or by post-polymerization modification. The resulting polymer backbone possesses multiple initiation sites from which the graft chains can be grown via ATRP. This method allows for control over the density and length of the grafted chains. researchgate.net
Fabrication of Cross-Linked Polymer Networks and Gels
1,2,3-Propanetriyl tris(bromoacetate) can also be used to form cross-linked polymer networks and gels. cmu.edu When used in a polymerization reaction with a divinyl or multivinyl monomer, the three growing polymer chains initiated from the trifunctional core can become interconnected, leading to the formation of a three-dimensional network structure. nih.gov
The properties of the resulting gel, such as swelling behavior and mechanical strength, can be tuned by controlling the cross-linking density. mdpi.comnih.gov This is influenced by the concentration of the trifunctional initiator and the cross-linking agent. ATRP provides a controlled way to form these networks, leading to more uniform gel structures compared to conventional free radical polymerization. cmu.edu
Integration of 1,2,3-Propanetriyl tris(bromoacetate)-Derived Architectures into Advanced Hybrid Materials
The complex polymer architectures synthesized using 1,2,3-propanetriyl tris(bromoacetate) can be integrated into advanced hybrid materials to impart specific properties. nih.gov For instance, star polymers can be used to modify surfaces or create nanostructured materials. osti.gov The terminal bromine atoms on the arms of a star polymer can be chemically modified to introduce other functional groups or to attach the polymer to a surface or nanoparticle.
Furthermore, dendritic and hyperbranched polymers derived from this initiator can serve as hosts for guest molecules, finding applications in areas like catalysis and drug delivery. nih.gov The high density of functional groups on their periphery allows for further chemical modification and tailoring of their properties for specific applications in advanced materials. fu-berlin.de
Mechanistic Investigations and Computational Studies of 1,2,3 Propanetriyl Tris Bromoacetate Reactivity
Spectroscopic Probing of Reaction Intermediates in ATRP
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for monitoring the progress of ATRP reactions. By tracking the disappearance of monomer signals and the appearance of polymer signals over time, kinetic data can be obtained. For star polymer synthesis using trifunctional initiators like 1,2,3-propanetriyl tris(bromoacetate), NMR can also be used to confirm the successful initiation from all three arms by analyzing the structure of the resulting polymer. researchgate.net
Theoretical Modeling of Radical Generation and Propagation Steps
Computational chemistry provides valuable insights into the elementary steps of ATRP that are often difficult to probe experimentally. Theoretical modeling, particularly using Density Functional Theory (DFT), can be used to calculate the bond dissociation energies (BDEs) of the C-Br bonds in 1,2,3-propanetriyl tris(bromoacetate). researchgate.netnih.gov The BDE is a critical parameter that influences the rate of radical generation. Lower BDEs generally lead to faster initiation. For bromoacetate (B1195939) derivatives, the stability of the resulting carbon-centered radical plays a significant role in determining the BDE.
| Parameter | Theoretical Method | Significance in ATRP |
| Bond Dissociation Energy (C-Br) | Density Functional Theory (DFT) | Influences the rate of radical initiation. |
| Activation Energy of Propagation | Ab initio / DFT | Determines the rate of polymer chain growth. |
| Radical Stabilization Energy | DFT | Affects the position of the ATRP equilibrium. |
Simulation of Reaction Pathways and Energy Landscapes
The synthesis of star polymers using a "core-first" approach with 1,2,3-propanetriyl tris(bromoacetate) involves a complex series of reactions. Simulation of the reaction pathways can elucidate the potential for side reactions, such as intra- or intermolecular termination between the growing polymer arms. These termination events can lead to the formation of cross-linked structures or stars with a lower number of arms than theoretically expected, impacting the final properties of the material.
Computational simulations can map out the energy landscapes of the initiation, propagation, and termination steps. scielo.br This provides a comprehensive view of the reaction kinetics and thermodynamics. By understanding the relative energy barriers of different pathways, it is possible to predict the likelihood of side reactions and devise strategies to minimize them, for example, by adjusting the catalyst concentration or reaction temperature.
Structure-Reactivity Relationships of 1,2,3-Propanetriyl tris(bromoacetate) Analogs
The reactivity of ATRP initiators is highly dependent on their chemical structure. researchgate.netcmu.edu By studying analogs of 1,2,3-propanetriyl tris(bromoacetate), it is possible to establish structure-reactivity relationships. For instance, comparing the initiation efficiency of polyol-based initiators with varying numbers of bromoacetate groups (e.g., difunctional, tetrafunctional) can reveal the effect of initiator functionality on the polymerization kinetics and the architecture of the resulting star polymers.
Furthermore, modifications to the ester group or the alkyl chain of the bromoacetate moiety can influence the electronic and steric environment around the C-Br bond, thereby altering its reactivity. cmu.edu Systematic studies of such analogs, both experimentally and computationally, are crucial for the rational design of initiators tailored for specific polymerization requirements, such as controlled molecular weight and low polydispersity of the resulting star polymers.
| Initiator Analog | Structural Variation | Expected Impact on Reactivity |
| Pentaerythritol (B129877) tetrakis(bromoacetate) | Higher functionality (4 arms) | Increased potential for side reactions due to higher arm density. |
| 1,2-Ethanediyl bis(bromoacetate) | Lower functionality (2 arms) | Forms linear polymers, serves as a reference for kinetic studies. |
| 1,2,3-Propanetriyl tris(2-bromopropionate) | Secondary bromide | Potentially different initiation kinetics due to the different nature of the C-Br bond. |
Post Polymerization Functionalization and Derivatization Strategies for 1,2,3 Propanetriyl Tris Bromoacetate Derived Polymers
Chemical Transformation of Bromine Chain Ends to Diverse Functionalities
The bromine chain ends of the three-arm star polymers are readily converted into a vast array of other functional groups. This high degree of end-group fidelity is essential for creating well-defined and precisely functionalized polymeric architectures. nih.gov The transformation strategies primarily rely on the reactivity of the carbon-bromine bond, which can participate in various organic reactions.
One of the most direct and widely used methods for modifying the bromine chain ends is through nucleophilic substitution (SN2) reactions. In this approach, a nucleophile displaces the bromide ion, forming a new covalent bond and introducing a new functionality at the polymer chain end. This method is highly efficient for converting the terminal halide to functionalities that may not be compatible with the initial polymerization conditions. researchgate.net
A prominent example is the reaction with sodium azide (B81097) (NaN₃) to produce azido-terminated polymers. The azide group is a particularly valuable functionality as it is a key component in "click chemistry" reactions and can also be reduced to a primary amine. Other nucleophiles, such as those containing sulfur, can be used to introduce thiol or thioether groups. For instance, reaction with thiourea (B124793) followed by hydrolysis yields a terminal thiol, a group that is highly reactive and useful for bioconjugation. The table below summarizes several common nucleophilic substitution reactions performed on bromine-terminated polymers.
Table 1: Examples of Nucleophilic Substitution Reactions for Bromine Chain End Functionalization Explore the different reagents used to introduce new functionalities onto the polymer arms.
| Nucleophilic Reagent | Resulting Functional Group | General Reaction Conditions | Potential Use of New Group |
| Sodium azide (NaN₃) | Azide (-N₃) | Polar aprotic solvent (e.g., DMF, DMSO) | Click chemistry, reduction to amine |
| Potassium thiocyanate (B1210189) (KSCN) | Thiocyanate (-SCN) | Polar aprotic solvent (e.g., DMF) | Conversion to thiol |
| Amines (R-NH₂) | Secondary/Tertiary Amine (-NHR) | With or without base, various solvents | pH-responsive materials, bioconjugation |
| Thiourea followed by hydrolysis | Thiol (-SH) | Two-step process, often in ethanol/water | Thiol-ene chemistry, bioconjugation |
| Sodium sulfide (B99878) (Na₂S) | Thioether (P-S-P) or Thiol | Controlled conditions to avoid coupling | Cross-linking, nanoparticle stabilization |
"Click chemistry" refers to a class of reactions that are modular, high-yielding, and tolerant of a wide range of functional groups. acs.orgnih.gov These reactions have become a cornerstone of polymer functionalization due to their efficiency and specificity. nih.gov For bromine-terminated star polymers, click chemistry is typically employed in a two-step sequence. First, the bromine end groups are converted into a "clickable" functionality, most commonly an azide or an alkyne, via nucleophilic substitution.
The most prevalent click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage. acs.org For example, the three azido-terminated arms of a star polymer can be efficiently reacted with alkyne-functionalized molecules, such as fluorescent dyes, peptides, or other polymers, to create complex, multifunctional architectures. researchgate.netcmu.edu
Another important click methodology is the thiol-ene reaction, where a thiol group adds across a double bond (ene) in the presence of a radical initiator or UV light. After converting the bromine chain ends to thiols, the star polymer can be readily coupled with molecules containing vinyl groups. uq.edu.au A related and highly efficient reaction is the thiol-bromo "click" reaction, a nucleophilic substitution that directly couples a thiol-containing molecule to the bromine-terminated polymer, forming a thioether bond under mild conditions. researchgate.net
Table 2: Common Click Chemistry Reactions for Polymer Derivatization Discover the versatile click reactions used to functionalize star polymers.
| Click Reaction | Required Functional Groups | Linkage Formed | Catalyst/Conditions | Key Features |
| CuAAC | Azide (-N₃) + Terminal Alkyne (-C≡CH) | 1,2,3-Triazole | Cu(I) source (e.g., CuBr, CuSO₄/NaAsc) | High efficiency, bio-orthogonal |
| Thiol-ene | Thiol (-SH) + Alkene (-CH=CH₂) | Thioether | UV light or radical initiator | High yield, rapid reaction |
| Thiol-bromo | Thiol (-SH) + Alkyl Bromide (P-Br) | Thioether | Base (e.g., triethylamine) | High efficiency, one-pot potential |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide (-N₃) + Strained Alkyne (e.g., DBCO) | 1,2,3-Triazole | Catalyst-free, body temperature | Ideal for bioconjugation |
Strategies for Orthogonal Functionalization of Multi-Arm Polymers
Orthogonal functionalization refers to the selective modification of different parts of a molecule using distinct, non-interfering chemical reactions. For a three-arm star polymer synthesized from 1,2,3-Propanetriyl tris(bromoacetate), all chain ends are initially identical. Introducing different functionalities onto each arm (creating an ABC-type miktoarm star) requires a strategic approach.
A primary strategy involves stoichiometric control. By reacting the three-arm star polymer with a sub-stoichiometric amount of a reagent, a statistical distribution of products can be generated. For instance, reacting the star polymer with one equivalent of sodium azide would theoretically produce a mixture of unreacted starting material, and stars with one, two, and three azide groups. While challenging, chromatographic separation of these products could allow for the isolation of a star with one azide group and two bromine groups. The remaining bromine groups could then be converted to a second, different functionality (e.g., a hydroxyl group), followed by the "clicking" of a third molecule to the azide group. This creates a heterofunctionalized star polymer.
A more advanced, though synthetically complex, approach involves designing a trifunctional initiator where the initiating sites are protected with orthogonal protecting groups. acs.org However, when starting with a homofunctional initiator like 1,2,3-Propanetriyl tris(bromoacetate), the post-polymerization route relies on careful control of reaction stoichiometry and purification. Another potential strategy is the use of arm-cleavable star polymers, where arms can be detached after synthesis, allowing for modification of the core, although this deviates from direct chain-end functionalization. nih.gov The development of efficient and scalable methods for the orthogonal post-polymerization functionalization of homofunctional star polymers remains an active area of research.
Development of Polymer Conjugates and Bioconjugates
The true utility of end-group functionalization is realized in the synthesis of polymer conjugates and bioconjugates. By equipping the star polymer's arms with reactive handles, they can be covalently linked to other molecules to create materials with combined or enhanced properties.
Polymer Conjugates: Functionalized star polymers can be linked to other polymer chains. For example, an azido-terminated three-arm polystyrene star can be "clicked" to alkyne-functionalized polyethylene (B3416737) glycol (PEG) chains to create a star-block copolymer (PS-b-PEG)₃. nih.gov This combines the properties of both polymers into a single, well-defined macromolecular architecture.
Bioconjugates: A major application is the conjugation of these star polymers to biological molecules. The compact, globular structure and multivalency of star polymers make them attractive scaffolds for biomedical applications. researchgate.net For instance, a star polymer functionalized with maleimide (B117702) groups at its chain ends can be selectively conjugated to proteins through reaction with the thiol group of cysteine residues. nih.gov This strategy has been used to create multimeric protein-polymer conjugates, where multiple protein units are attached to a single star polymer core. Such bioconjugates can exhibit improved pharmacokinetics, increased stability, and enhanced therapeutic or diagnostic capabilities compared to the native protein. The use of bio-orthogonal click reactions, like SPAAC, is particularly advantageous as it allows for conjugation to occur under physiological conditions without harming the biological component. nih.gov
Table 3: Examples of Conjugates Derived from Functionalized Star Polymers Learn about the advanced materials created by conjugating star polymers with other molecules.
| Conjugate Type | Functional Groups for Linkage | Example Conjugated Molecule | Resulting Architecture | Potential Application |
| Star-Block Copolymer | Azide + Alkyne | Poly(ethylene glycol) (PEG) | Three-arm star with distinct outer blocks | Self-assembly, drug delivery micelles |
| Protein-Polymer Conjugate | Maleimide + Thiol (Cysteine) | Lysozyme or other enzymes | Protein molecules attached to each arm end | Enhanced protein stability, drug delivery |
| Fluorescently-Labeled Polymer | Azide/Alkyne + Alkyne/Azide-Dye | Fluorescein, Rhodamine | Dye molecules at the periphery of the star | Bioimaging, cellular tracking |
| Peptide-Polymer Conjugate | Amine + NHS-ester | Targeting peptides (e.g., RGD) | Peptides attached to arm ends | Targeted drug delivery, tissue engineering |
Advanced Characterization Methodologies for 1,2,3 Propanetriyl Tris Bromoacetate and Resultant Polymers
Spectroscopic Analysis for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic methods are fundamental in confirming the chemical structure of the 1,2,3-Propanetriyl tris(bromoacetate) initiator and the subsequent star polymers.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for providing detailed information about the molecular structure. For the 1,2,3-Propanetriyl tris(bromoacetate) initiator, ¹H NMR spectroscopy would be used to verify the presence of the characteristic protons of the glycerol (B35011) backbone and the bromoacetate (B1195939) groups. The integration of the proton signals allows for the confirmation of the substitution pattern.
For the resultant star polymers, such as a three-arm star polystyrene synthesized via ATRP, ¹H NMR is used to confirm the presence of repeating monomer units and the initiator fragment at the core.
Interactive Data Table: Representative ¹H NMR Data for 1,2,3-Propanetriyl tris(bromoacetate)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~4.3-4.5 | m | CH₂ protons of the glycerol backbone |
| ~5.3-5.5 | m | CH proton of the glycerol backbone |
| ~3.9 | s | CH₂ protons of the bromoacetate groups |
Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. For 1,2,3-Propanetriyl tris(bromoacetate), the IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester groups, typically found around 1735-1750 cm⁻¹. The presence of the C-Br bond would also be indicated by a characteristic absorption in the fingerprint region. In the resulting polymers, the persistence of the ester carbonyl peak from the initiator core and the appearance of characteristic bands from the polymerized monomer units would be observed.
Mass Spectrometry is employed to determine the molecular weight of the initiator and to analyze the fragmentation patterns, which can further confirm its structure. For the resulting polymers, techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can be used to determine the molecular weight distribution of the polymer arms.
Chromatographic Techniques for Molecular Weight and Polydispersity Determination (e.g., GPC/SEC)
Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is the most common technique for determining the molecular weight and polydispersity index (PDI) of polymers. For star polymers initiated with 1,2,3-Propanetriyl tris(bromoacetate), GPC is essential to monitor the progress of the polymerization and to characterize the final product.
The GPC trace of a star polymer will show a shift to a shorter retention time (higher molecular weight) compared to the linear polymer arms. The narrowness of the peak is indicative of a low PDI, a hallmark of a well-controlled polymerization.
Interactive Data Table: Representative GPC Data for a Three-Arm Star Polymer
| Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Linear Arm | 15,000 | 16,500 | 1.10 |
| Star Polymer | 45,000 | 51,300 | 1.14 |
Morphological Characterization of Polymer Assemblies (e.g., TEM, SEM, AFM)
The morphology of the assemblies formed by star polymers can be investigated using various microscopy techniques, providing insights into their nanoscale and microscale structures.
Transmission Electron Microscopy (TEM) allows for the visualization of the size and shape of individual star polymer molecules or their aggregates in thin films. Staining with heavy metal salts may be required to enhance contrast.
Scanning Electron Microscopy (SEM) is used to study the surface topography of materials prepared from the star polymers. It provides a three-dimensional view of the sample surface.
Atomic Force Microscopy (AFM) can provide high-resolution images of the surface of star polymer films, revealing details about their packing and arrangement. AFM can be operated in different modes to obtain information on not only the topography but also the mechanical properties of the surface.
Thermal Analysis Techniques for Polymer Chain Mobility and Transitions (e.g., DSC, TGA)
Thermal analysis techniques are crucial for determining the thermal stability and transitions of the star polymers.
Differential Scanning Calorimetry (DSC) is used to measure the glass transition temperature (Tg) of the polymer. The Tg is an important parameter that defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. Star polymers may exhibit different Tg values compared to their linear analogues due to the constraints on chain mobility imposed by the central core.
Thermogravimetric Analysis (TGA) provides information on the thermal stability of the polymer by measuring its weight loss as a function of temperature. The TGA curve can be used to determine the decomposition temperature of the polymer, which is a measure of its thermal stability.
Interactive Data Table: Representative Thermal Analysis Data for a Three-Arm Star Polystyrene
| Technique | Parameter | Value |
| DSC | Glass Transition Temperature (Tg) | 105 °C |
| TGA | Onset of Decomposition Temperature | 350 °C |
Emerging Research Directions and Future Perspectives in the Application of 1,2,3 Propanetriyl Tris Bromoacetate
Development of Sustainable and Green Chemistry Approaches in its Synthesis and Application
The push towards green chemistry has significantly influenced the lifecycle of chemical compounds, from synthesis to final application. For 1,2,3-Propanetriyl tris(bromoacetate), sustainability begins with its molecular backbone: glycerol (B35011).
Renewable Feedstock: Glycerol is a renewable, non-toxic, and biodegradable compound. patsnap.com A significant portion of glycerol is generated as a byproduct of biodiesel production, making it an abundant and economically attractive feedstock. patsnap.comresearchgate.netresearchgate.net Utilizing this surplus glycerol for the synthesis of value-added chemicals like ATRP initiators aligns with the principles of a circular economy and reduces reliance on fossil fuels. researchgate.netrsc.org
Greener Synthetic Routes: Research is exploring the application of green chemistry principles to the synthesis of glycerol derivatives. While specific protocols for 1,2,3-Propanetriyl tris(bromoacetate) are emerging, related methodologies suggest future directions. These include:
Solvent-Free Conditions: Performing reactions without solvents, or in environmentally benign solvents like ionic liquids, minimizes waste and potential environmental contamination. researchgate.netrsc.org For instance, the green synthesis of related halohydrins and bromoacetates has been demonstrated under solventless conditions or with recyclable catalysts. researchgate.netgoogle.com
Catalytic Efficiency: The use of enzymatic catalysts, such as lipase, has been reported for the preparation of related poly(glycerol adipate) polyesters, offering high selectivity and mild reaction conditions. scientific.net This approach could be adapted for the esterification of glycerol with bromoacetic acid derivatives.
Atom Economy: Synthetic methods are being optimized to maximize the incorporation of all reactant materials into the final product, a core principle of green chemistry. rsc.org
Sustainable Applications: The application of polymers derived from 1,2,3-Propanetriyl tris(bromoacetate) also contributes to sustainability goals. Glycerol-based monomers are being developed as renewable alternatives for UV-curable resins used in 3D printing, addressing the demand for eco-friendly materials in additive manufacturing. digitellinc.com Furthermore, creating well-defined polymers for applications like targeted drug delivery or advanced coatings can lead to more efficient use of active ingredients and longer-lasting materials, indirectly promoting sustainability.
Exploration of Novel Catalytic Systems for Enhanced ATRP Control
Atom Transfer Radical Polymerization (ATRP) is a robust method for creating polymers with controlled architectures. researchgate.net However, traditional ATRP often requires relatively high concentrations of copper catalysts, which can be difficult to remove from the final product. Emerging research focuses on novel catalytic systems that significantly reduce the catalyst concentration while enhancing control over the polymerization process. The use of 1,2,3-Propanetriyl tris(bromoacetate) with these systems enables the precise synthesis of star-shaped polymers under milder and more efficient conditions.
Activators Generated by Electron Transfer (ARGET) ATRP: This technique utilizes a reducing agent to continuously regenerate the active Cu(I) catalyst from the Cu(II) deactivator species. nih.govmdpi.com This allows for a dramatic reduction in the required catalyst concentration, often to parts-per-million (ppm) levels. nih.govcmu.edunsf.gov Key advantages include a higher tolerance to oxygen, making the process more suitable for industrial settings, and resulting in colorless final polymers that require minimal purification. nih.gov ARGET ATRP has been successfully used in aqueous miniemulsion systems, broadening its applicability for various monomers. nsf.gov
Photoinduced ATRP (photoATRP): In this method, light is used to reduce the Cu(II) complex to the active Cu(I) state, initiating polymerization. cmu.edu This approach offers exceptional temporal and spatial control; the reaction can be started and stopped simply by turning a light source on and off. unipd.it The use of LEDs or even sunlight as the energy source makes it an energy-efficient and green alternative. cmu.edu PhotoATRP can be conducted with ppm levels of copper catalyst and has been shown to be effective for surface-initiated polymerizations to create polymer brushes. unipd.it
Mechanochemical ATRP: A more recent innovation involves the use of mechanical force, typically through ball-milling, to drive the polymerization. chemrxiv.org This solvent-free method is particularly advantageous for polymerizing solid or poorly soluble monomers and represents a significant step towards greener polymer synthesis by eliminating volatile organic compounds. chemrxiv.org
The table below summarizes the key features of these novel catalytic systems.
| Catalytic System | Activating Source | Key Advantages | Relevance for 1,2,3-Propanetriyl tris(bromoacetate) |
| ARGET ATRP | Chemical Reducing Agent (e.g., ascorbic acid) | • Very low catalyst concentration (ppm)• Oxygen tolerance• Colorless products | Enables synthesis of pure, well-defined star polymers with minimal catalyst contamination. nih.govcmu.edu |
| Photoinduced ATRP | Light (e.g., UV, visible, sunlight) | • Temporal and spatial control• Low catalyst concentration• Energy efficient | Allows for the creation of patterned surfaces with star polymers or light-directed synthesis of complex architectures. cmu.eduunipd.it |
| Mechanochemical ATRP | Mechanical Force (e.g., ball-milling) | • Solvent-free conditions• Effective for solid monomers• Reduced waste | Provides a green, solventless route to synthesizing star polymers and block copolymers. chemrxiv.org |
Integration into Stimuli-Responsive and Adaptive Polymer Systems
Stimuli-responsive polymers, often called "smart" or "intelligent" materials, can undergo significant changes in their physical or chemical properties in response to small external triggers. kinampark.comutwente.nl These triggers can be physical (temperature, light), chemical (pH, redox potential), or biological (enzymes, glucose). utwente.nl The unique three-dimensional, multi-arm architecture of star polymers synthesized from 1,2,3-Propanetriyl tris(bromoacetate) makes them ideal scaffolds for creating advanced stimuli-responsive systems with enhanced functionality. researchgate.net
pH-Responsive Systems: By polymerizing monomers with ionizable functional groups (e.g., carboxylic acids or amines) as the arms of the star, hydrogels can be created that swell or collapse in response to changes in pH. mdpi.comnih.gov This behavior is highly valuable for targeted drug delivery, where a drug loaded into the hydrogel can be protected in the acidic environment of the stomach and released in the more neutral pH of the intestine. mdpi.com
Thermo-responsive Systems: Polymers such as poly(N-isopropylacrylamide) (PNIPAAm) exhibit a lower critical solution temperature (LCST), becoming insoluble in water above a specific temperature. nih.govutwente.nl When incorporated into the arms of a star polymer, this property can be used to create thermo-responsive surfaces for cell culture, where cells can be grown and then detached simply by a small temperature change, avoiding enzymatic damage. nih.gov New polymers with backbones rich in 1,2,3-triazole groups are also being explored for their thermoresponsive properties. nih.gov
Redox-Responsive Systems: The intracellular environment has a significantly higher concentration of reducing agents like glutathione (B108866) compared to the extracellular space. nih.gov By incorporating disulfide bonds into the core or arms of a star polymer, materials can be designed to be stable in the bloodstream but degrade and release a therapeutic payload once inside a cancer cell. nih.gov
The following table details common stimuli and the functional components used to impart responsiveness.
| Stimulus | Functional Monomer/Group | Resulting Behavior | Potential Application |
| pH | Acrylic acid, Itaconic acid, Aminoethyl methacrylate (B99206) | Swelling/collapse of hydrogel network mdpi.commdpi.com | Oral drug delivery, biosensors nih.govnih.gov |
| Temperature | N-isopropylacrylamide (NIPAAm) | Reversible phase transition (sol-gel) nih.govutwente.nl | Cell sheet engineering, injectable drug depots nih.gov |
| Redox | Disulfide linkers | Cleavage of polymer chains nih.gov | Intracellular drug release nih.gov |
Advances in Scalable Production Methods for Industrial and Academic Relevance
For a chemical to be relevant beyond the laboratory, its production must be scalable, safe, and economically viable. While batch synthesis is common in academic research, continuous flow chemistry is emerging as a superior method for industrial-scale production.
Continuous Flow Synthesis: Flow chemistry involves pumping reagents through tubes or channels where the reaction occurs. This methodology offers several advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous intermediates at any given time, and improved consistency and yield. uc.pt Research has demonstrated the successful use of robust continuous flow procedures for the transformation of bio-based glycerol into high-value chemicals like epichlorohydrin. uc.ptrsc.org These established protocols for the precursor of 1,2,3-Propanetriyl tris(bromoacetate) provide a strong foundation for developing a scalable, continuous manufacturing process for the initiator itself. Similarly, continuous reactive distillation has been shown to be highly efficient for producing other glycerol esters like triacetin, achieving high conversion rates. researchgate.net
Industrial Viability of Advanced ATRP: The development of more robust polymerization techniques like ARGET and photoATRP also enhances the industrial relevance of initiators like 1,2,3-Propanetriyl tris(bromoacetate). cmu.edu The ability to perform polymerizations with ppm levels of catalyst and in the presence of air significantly reduces costs associated with catalyst removal and inert atmosphere requirements, making the entire process more amenable to large-scale industrial production. cmu.edu
The combination of scalable synthesis of the initiator via flow chemistry and its use in more industrially friendly polymerization processes paves the way for the broader commercial application of the well-defined star polymers it produces.
Q & A
Basic: What synthetic strategies are recommended for preparing 1,2,3-Propanetriyl tris(bromoacetate) with high purity?
The synthesis typically involves esterification of glycerol with bromoacetyl chloride. A three-step approach can be employed:
Protection of glycerol : Use temporary protecting groups (e.g., trimethylsilyl) to selectively activate hydroxyl groups.
Esterification : React bromoacetyl chloride with protected glycerol under anhydrous conditions, using a base (e.g., pyridine) to neutralize HCl byproducts.
Deprotection : Remove protecting groups under mild acidic or basic conditions to yield the final product.
This method minimizes side reactions and ensures high regioselectivity. For analogous multi-step syntheses, see the alkylation of propane-1,2,3-triamine with bromoacetate derivatives .
Advanced: How can competing hydrolysis or elimination reactions be suppressed during esterification of glycerol with bromoacetyl chloride?
Key strategies include:
- Anhydrous conditions : Use molecular sieves or inert gas (N₂/Ar) to exclude moisture.
- Low-temperature reaction : Maintain temperatures between 0–5°C to slow down hydrolysis.
- Catalytic DMAP : 4-Dimethylaminopyridine (DMAP) enhances reaction efficiency, reducing the need for excess reagents.
- Controlled stoichiometry : Use a slight excess (1.1–1.2 eq) of bromoacetyl chloride to avoid side reactions.
Similar precautions are noted in the synthesis of bromopropionyl and bromobutyryl derivatives .
Basic: What spectroscopic techniques are critical for structural confirmation of 1,2,3-Propanetriyl tris(bromoacetate)?
- ¹H/¹³C NMR : Identify ester carbonyl signals (~165–170 ppm) and bromoacetate methylene protons (δ ~3.8–4.2 ppm).
- IR spectroscopy : Confirm ester C=O stretches (~1740 cm⁻¹) and C-Br bonds (~600 cm⁻¹).
- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and isotopic patterns for bromine.
- Elemental analysis : Verify Br content (~45–47% by weight).
For examples of structural elucidation in brominated esters, refer to analogous compounds in .
Advanced: How can NMR data discrepancies (e.g., signal splitting or unexpected shifts) be resolved for bromoacetate esters?
- 2D NMR techniques : HSQC and HMBC correlations can assign overlapping signals by linking protons to specific carbons.
- Variable-temperature NMR : Resolve dynamic effects (e.g., restricted rotation in esters) by acquiring spectra at higher temperatures.
- Deuteration studies : Replace labile protons (e.g., OH) with deuterium to simplify spectra.
- Comparative analysis : Cross-reference with published data for structurally related bromoesters, such as those in .
Basic: What storage conditions are optimal for maintaining the stability of 1,2,3-Propanetriyl tris(bromoacetate)?
- Temperature : Store at –20°C in amber vials to prevent thermal degradation and light-induced bromine loss.
- Moisture control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis.
- Inert atmosphere : Purge vials with argon before sealing to minimize oxidation.
Similar protocols are recommended for bromoacetylated compounds in and .
Advanced: How does the steric environment of the glycerol backbone influence bromoacetate reactivity in nucleophilic substitutions?
The central glycerol carbon creates a sterically hindered environment, slowing SN2 reactions at the β-bromo positions. Key observations include:
- Reactivity hierarchy : Terminal bromoacetate groups react faster than the central group due to reduced steric hindrance.
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophile accessibility despite steric challenges.
- Electronic factors : Electron-withdrawing ester groups increase electrophilicity, partially offsetting steric effects.
For insights into steric vs. electronic trade-offs, see the synthesis of tri-substituted glycerol derivatives in .
Basic: What purification methods are effective for isolating 1,2,3-Propanetriyl tris(bromoacetate) from reaction mixtures?
- Flash chromatography : Use silica gel with a gradient of ethyl acetate/hexane (20–40% EtOAc) to separate unreacted starting materials.
- Recrystallization : Dissolve in warm dichloromethane and precipitate with cold hexane for high-purity crystals.
- Distillation : For large-scale preparations, short-path distillation under reduced pressure (≤0.1 mmHg) avoids thermal decomposition.
Analogous methods are employed for brominated acyl chlorides in and .
Advanced: How does 1,2,3-Propanetriyl tris(bromoacetate) compare to other alkylating agents (e.g., iodoacetamide) in thiol crosslinking applications?
- Reactivity : Bromoacetates exhibit moderate reactivity (slower than iodoacetamides but faster than chloroacetates), enabling controlled crosslinking.
- Selectivity : Preferentially reacts with thiols over amines at pH 7–8, reducing off-target modifications.
- Stability : Longer shelf life than iodoacetamides but requires strict anhydrous storage.
For crosslinking applications, compare with maleimide-based systems in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
